1-(difluoromethyl)cyclobutanol
Description
Properties
CAS No. |
1523172-79-3 |
|---|---|
Molecular Formula |
C5H8F2O |
Molecular Weight |
122.11 g/mol |
IUPAC Name |
1-(difluoromethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C5H8F2O/c6-4(7)5(8)2-1-3-5/h4,8H,1-3H2 |
InChI Key |
YGBWDIVNTMHPRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Difluoromethyl)cyclobutan-1-ol: Synthesis, Structure, and Significance
Abstract
This technical guide provides a comprehensive overview of 1-(difluoromethyl)cyclobutan-1-ol, a fluorinated building block of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of a difluoromethyl group onto a cyclobutane scaffold offers a unique combination of physicochemical properties that can enhance the pharmacological profile of bioactive molecules. This document details the chemical structure, plausible synthetic routes, expected spectroscopic characteristics, and the rationale behind its growing importance in modern drug development. While specific experimental data for this exact molecule is not widely published, this guide synthesizes information from closely related analogues to provide a robust and scientifically grounded resource for researchers in the field.
Introduction: The Strategic Value of Fluorinated Cyclobutanes in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.[1] Similarly, the cyclobutane motif has gained significant attention for its ability to introduce conformational rigidity and provide unique three-dimensional structures for molecular scaffolding.[2][3] The combination of these two features in molecules such as 1-(difluoromethyl)cyclobutan-1-ol presents a powerful tool for medicinal chemists. The difluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or thiol group, potentially forming hydrogen bonds and improving metabolic stability without significantly increasing lipophilicity.[4]
This guide will explore the chemical intricacies of 1-(difluoromethyl)cyclobutan-1-ol, offering insights into its synthesis and structural analysis. The information presented herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this and similar building blocks in their research endeavors.
Chemical Structure and Physicochemical Properties
1-(Difluoromethyl)cyclobutan-1-ol possesses a unique architecture, combining a strained four-membered carbocycle with a tertiary alcohol and a difluoromethyl substituent. This arrangement imparts specific electronic and conformational properties to the molecule.
| Property | Value | Source |
| CAS Number | 1523172-79-3 | [3] |
| Molecular Formula | C₅H₈F₂O | [3] |
| Molecular Weight | 122.11 g/mol | [3] |
The presence of the electron-withdrawing difluoromethyl group is expected to lower the pKa of the tertiary alcohol compared to its non-fluorinated counterpart, cyclobutanol. This inductive effect can influence the molecule's ability to act as a hydrogen bond donor.
Synthesis of 1-(Difluoromethyl)cyclobutan-1-ol: A Proposed Experimental Protocol
Conceptual Synthetic Workflow
The proposed synthesis follows a two-step process: nucleophilic difluoromethylation of cyclobutanone, followed by an aqueous workup to yield the target alcohol.
Caption: Proposed synthetic workflow for 1-(difluoromethyl)cyclobutan-1-ol.
Detailed Step-by-Step Methodology (Analog-Based)
This protocol is adapted from methodologies reported for the nucleophilic difluoromethylation of ketones.[4]
Materials:
-
Cyclobutanone
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Cesium Fluoride (CsF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add cesium fluoride (CsF) (1.5 equivalents). The flask is then flame-dried under a vacuum and backfilled with an inert atmosphere.
-
Addition of Reagents: Anhydrous tetrahydrofuran (THF) is added to the flask, and the suspension is cooled to 0 °C using an ice bath. Cyclobutanone (1.0 equivalent) is then added dropwise to the stirred suspension.
-
Difluoromethylation: (Difluoromethyl)trimethylsilane (TMSCF₂H) (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is allowed to stir at this temperature for 1 hour and then warmed to room temperature and stirred for an additional 12-16 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(difluoromethyl)cyclobutan-1-ol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of oven-dried glassware and an inert atmosphere is crucial as the difluoromethyl anion is highly basic and reactive towards water and atmospheric moisture.
-
Cesium Fluoride as Initiator: CsF acts as a fluoride source to activate the TMSCF₂H, generating the nucleophilic "CF₂H⁻" species in situ.
-
Low-Temperature Addition: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Aqueous Workup: The addition of a mild acid source like NH₄Cl protonates the intermediate alkoxide to yield the final alcohol product.
Spectroscopic Characterization (Predicted)
Direct spectroscopic data for 1-(difluoromethyl)cyclobutan-1-ol is not widely available. However, based on the known spectral data of similar fluorinated and cyclobutane-containing compounds, a predicted spectroscopic profile can be constructed.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the difluoromethyl proton and the cyclobutane ring protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.0 - 6.5 | Triplet (t) | 1H | -CHF₂ | The proton on the difluoromethyl group will be split into a triplet by the two adjacent fluorine atoms (JHF ≈ 50-60 Hz). |
| ~ 2.0 - 2.5 | Multiplet (m) | 4H | Cyclobutane -CH₂- | Protons on the cyclobutane ring adjacent to the quaternary carbon. |
| ~ 1.6 - 2.0 | Multiplet (m) | 2H | Cyclobutane -CH₂- | Protons on the cyclobutane ring beta to the quaternary carbon. |
| Variable | Singlet (s) | 1H | -OH | The chemical shift of the hydroxyl proton is concentration and solvent-dependent and may exchange with D₂O. |
Note: The complexity of the cyclobutane proton signals arises from the puckered nature of the ring and potential diastereotopicity.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the signal for the difluoromethyl carbon, which will appear as a triplet due to one-bond coupling with the two fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ 110 - 120 | Triplet (t) | -CHF₂ | The carbon of the difluoromethyl group will be split by the two attached fluorine atoms (JCF ≈ 240-250 Hz). |
| ~ 70 - 75 | Singlet (s) or Triplet (t) | C-OH | The quaternary carbon bearing the hydroxyl and difluoromethyl groups. It may show a smaller triplet coupling to the fluorine atoms (²JCF). |
| ~ 30 - 35 | Singlet (s) | Cyclobutane -CH₂- | Carbons of the cyclobutane ring. |
| ~ 10 - 15 | Singlet (s) | Cyclobutane -CH₂- | The beta carbon of the cyclobutane ring. |
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -120 to -130 | Doublet (d) | -CHF₂ | The two fluorine atoms will be split into a doublet by the adjacent proton (JFH ≈ 50-60 Hz). |
Mass Spectrometry
The mass spectrum (electron ionization) is expected to show a molecular ion peak (M⁺) at m/z = 122. Key fragmentation patterns would likely involve the loss of small neutral molecules such as water (H₂O), ethylene (C₂H₄), and the difluoromethyl radical (•CHF₂).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the alcohol and C-F stretching vibrations.
| Predicted Wavenumber (cm⁻¹) | Vibration |
| ~ 3600 - 3200 (broad) | O-H stretch |
| ~ 2950 - 2850 | C-H stretch (aliphatic) |
| ~ 1100 - 1000 | C-F stretch |
| ~ 1050 | C-O stretch |
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 1-(difluoromethyl)cyclobutan-1-ol make it a valuable building block for the synthesis of novel drug candidates.
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group resistant to metabolic oxidation. This can lead to improved pharmacokinetic profiles of drug molecules.
-
Conformational Constraint: The rigid cyclobutane ring can lock a molecule into a specific conformation, which can enhance binding to a biological target and improve selectivity.[2][3]
-
Modulation of Physicochemical Properties: The introduction of the difluoromethyl group can fine-tune properties such as lipophilicity and pKa, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
-
Bioisosterism: The difluoromethyl group can act as a bioisostere for other functional groups, allowing for the modification of a lead compound while maintaining or improving its biological activity.
Caption: Relationship between the structural features of 1-(difluoromethyl)cyclobutan-1-ol and its impact on drug properties.
Conclusion
1-(Difluoromethyl)cyclobutan-1-ol represents a valuable and strategically designed building block for modern medicinal chemistry. Its unique combination of a conformationally constrained cyclobutane ring and a metabolically robust difluoromethyl group offers a powerful approach to optimizing the properties of drug candidates. While detailed experimental data for this specific molecule remains to be broadly disseminated in the scientific literature, this guide provides a solid foundation for its synthesis, characterization, and application based on well-established chemical principles and data from closely related analogues. As the demand for novel fluorinated motifs in drug discovery continues to grow, the importance of building blocks like 1-(difluoromethyl)cyclobutan-1-ol is set to increase.
References
-
Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-14. [Link]
-
PubChem. 1-(1,1-Difluoroethoxymethyl)cyclobutan-1-ol. [Link]
-
ChemRxiv. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]
-
PubChem. 1-Cyclobutylethan-1-ol. [Link]
-
Molecules. (2021). Cyclobutanes in Small-Molecule Drug Candidates. [Link]
-
MDPI. (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. [Link]
-
The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]
Sources
Methodological & Application
The Art of Precision: A Guide to Nucleophilic Difluoromethylation of Cyclic Ketones for Advanced Drug Discovery
Foreword: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry
In the landscape of modern drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group holds a privileged position. Its unique electronic properties allow it to serve as a bioisostere for hydroxyl and thiol groups, enhancing metabolic stability and modulating the acidity or basicity of neighboring functionalities.[1] The CF₂H group can also participate in hydrogen bonding, further influencing drug-receptor interactions.[2] Consequently, the development of robust and efficient methods for the introduction of this crucial functional group is of paramount importance to medicinal chemists and researchers in the life sciences. This application note provides a detailed guide to the nucleophilic difluoromethylation of cyclic ketones, a key transformation for accessing valuable difluoromethylated tertiary alcohols.
A Curated Selection of Reagents for Nucleophilic Difluoromethylation
The direct addition of a difluoromethyl nucleophile to a carbonyl group presents a significant synthetic challenge due to the inherent instability of the difluoromethyl anion. However, a number of innovative reagents have been developed to overcome this hurdle, each with its own distinct advantages and activation methods.
(Difluoromethyl)trimethylsilane (TMSCF₂H): A Versatile and Widely Used Reagent
(Difluoromethyl)trimethylsilane, often referred to as the "Hu reagent," is arguably the most common and versatile reagent for nucleophilic difluoromethylation.[3] Its stability and commercial availability make it an attractive choice for many applications. The key to its reactivity lies in the activation of the otherwise inert Si-CF₂H bond by a suitable nucleophilic activator, typically a fluoride source or a Lewis base.
The reaction with less electrophilic substrates like ketones can result in lower yields compared to aldehydes.[3] However, with the appropriate choice of a strong Lewis base activator, TMSCF₂H can efficiently difluoromethylate a variety of ketones.[4]
Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H): A "Chemical Chameleon"
Difluoromethyl phenyl sulfone is another powerful reagent that can act as a precursor to a nucleophilic difluoromethyl species.[2] Deprotonation of PhSO₂CF₂H with a suitable base generates the (phenylsulfonyl)difluoromethyl anion, which can then add to carbonyl compounds.[5] While the reaction with ketones can be sluggish, this reagent offers a valuable alternative, particularly in contexts where the subsequent elimination of the phenylsulfonyl group can be synthetically useful.[6]
Difluorocarbene-Based Methodologies: An Indirect Approach
An alternative strategy for the difluoromethylation of ketones involves the in situ generation of difluorocarbene (:CF₂). While not a direct nucleophilic addition of a CF₂H⁻ equivalent, the reaction of difluorocarbene with the enolate of a cyclic ketone can lead to the formation of α-difluoromethylated ketones.[6] More relevant to the formation of tertiary alcohols, difluorocarbene can react with the carbonyl oxygen of a ketone to form a difluoromethyl enol ether, which can be a valuable synthetic intermediate.[3] This mechanochemical approach, for instance, has been shown to be effective for cyclic ketones.[3]
Mechanistic Principles: The Generation and Addition of the Difluoromethyl Nucleophile
The successful nucleophilic difluoromethylation of a cyclic ketone hinges on two critical steps: the generation of the active difluoromethylating species and its subsequent addition to the electrophilic carbonyl carbon.
Generation of the Nucleophilic Species
The method of generating the nucleophilic difluoromethyl equivalent is reagent-dependent.
-
From TMSCF₂H: A nucleophilic activator, such as a fluoride ion (e.g., from CsF or TBAF) or a strong Lewis base, attacks the silicon atom of TMSCF₂H. This forms a hypervalent silicon intermediate, which then releases the trifluoromethyl anion (CF₃⁻). This species is unstable and readily loses a fluoride ion to generate difluorocarbene (:CF₂). In the presence of a suitable proton source, the difluoromethyl anion (CF₂H⁻) can be formed. Alternatively, the hypervalent silicon intermediate can directly transfer the CF₂H group.
-
From Difluoromethyl Phenyl Sulfone: A strong, non-nucleophilic base (e.g., a hindered amide base) is used to deprotonate the acidic proton of the difluoromethyl group, directly generating the (phenylsulfonyl)difluoromethyl anion. This anion is stabilized by the electron-withdrawing phenylsulfonyl group.
Figure 1. General workflow for nucleophilic difluoromethylation of cyclic ketones.
Nucleophilic Addition to the Carbonyl
Once generated, the nucleophilic difluoromethyl species attacks the electrophilic carbon of the ketone's carbonyl group. This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this alkoxide during aqueous workup yields the desired difluoromethylated tertiary alcohol.
Experimental Protocols
The following protocols are provided as representative examples for the nucleophilic difluoromethylation of cyclic ketones. Researchers should optimize conditions for their specific substrates.
Protocol 1: Difluoromethylation of Cyclohexanone using TMSCF₂H
Materials:
-
Cyclohexanone
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), add potassium tert-butoxide (1.2 equivalents).
-
Add anhydrous THF to dissolve the base.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add (difluoromethyl)trimethylsilane (1.5 equivalents) to the cooled solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-(difluoromethyl)cyclohexan-1-ol.
Figure 2. Experimental workflow for the difluoromethylation of cyclohexanone with TMSCF₂H.
Substrate Scope and Performance
The efficiency of nucleophilic difluoromethylation can be influenced by the structure of the cyclic ketone. The following table provides a summary of representative examples found in the literature.
| Entry | Cyclic Ketone Substrate | Reagent | Conditions | Yield (%) | Reference |
| 1 | Cyclohexanone | TMSCF₂H, KOtBu | THF, -78 °C to rt | 75 | [7] |
| 2 | 4-Phenylcyclohexanone | TMSCF₂H, CsF | DMF, rt | 30-40 | [3] |
| 3 | Cyclopentanone | TMSCF₂Br, KHF₂ | Mechanochemical | 50 (enol ether) | [3] |
| 4 | Cyclohexanone | PhSO₂CF₂H, Base | THF | Moderate | [5] |
| 5 | 1-Indanone derivative (β-keto amide) | TMSCF₂Br, LiOtBu | Toluene, 15 °C | 90 (α-CF₂H) | [6] |
Note: Yields can vary significantly based on the specific reaction conditions and the purity of the reagents. The formation of enol ethers or α-difluoromethylated products depends on the chosen methodology.
Conclusion and Future Outlook
The nucleophilic difluoromethylation of cyclic ketones is a powerful transformation for the synthesis of molecules with significant potential in drug discovery and materials science. Reagents such as TMSCF₂H and difluoromethyl phenyl sulfone provide reliable, albeit sometimes condition-dependent, routes to difluoromethylated tertiary alcohols. The continued development of new reagents and methodologies, including asymmetric variants, will undoubtedly expand the synthetic chemist's toolbox and facilitate the exploration of novel chemical space. As our understanding of the unique properties of the difluoromethyl group deepens, so too will the demand for efficient and selective methods for its installation.
References
- Ni, C., & Hu, J. (2017). The unique role of fluorine in medicinal chemistry. Drug Development Research, 78(1), 3-10.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Hu, J., Zhang, W., & Wang, F. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7052-7117.
- Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 114(12), 2733-2786.
- Zhang, C., et al. (2021). Highly selective difluoromethylations of β-keto amides with TMSCF2Br under mild conditions. Beilstein Journal of Organic Chemistry, 17, 1033-1040.
- Dolbier Jr, W. R. (2005). Fluorine chemistry at the millennium. Journal of Fluorine Chemistry, 126(2), 157-163.
- Miao, W., Ni, C., & Hu, J. (2015). Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones. Organic Letters, 17(1), 113-115.
- Zhao, Y., Huang, W., Zheng, J., & Hu, J. (2011). Efficient and direct nucleophilic difluoromethylation of carbonyl compounds and imines with Me3SiCF2H at ambient or low temperature. Organic Letters, 13(19), 5342-5345.
- Prakash, G. K. S., et al. (2012). Nucleophilic difluoromethylation of carbonyl compounds and imines with Me3SiCF2H using a fluoride initiator. Organic Letters, 14(12), 3044-3047.
- Shen, X., & Hu, J. (2010). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: a new difluoromethylation reagent for S-, N-, and C-nucleophiles. Organic Letters, 12(20), 4652-4655.
- Hu, J., et al. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 130(12), 1130-1139.
- Bolshan, Y., & Batey, R. A. (2005). A general method for the synthesis of α-difluoromethyl ketones from carboxylic acids using difluoromethyl phenyl sulfone. Organic Letters, 7(8), 1487-1490.
- Mykhailiuk, P. K. (2015). A convenient and scalable synthesis of difluoromethyl phenyl sulfone. Synthesis, 47(15), 2253-2256.
- Prakash, G. K. S., et al. (2010). A simple and efficient method for the synthesis of difluoromethylated alcohols from aldehydes and ketones.
- Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146.
- Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65.
- Dilman, A. D., & Levin, V. V. (2011). Difluoromethylation in organic synthesis. European Journal of Organic Chemistry, 2011(36), 7231-7245.
- Prakash, G. K. S., et al. (2013). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.
- McCarthy, J. R., et al. (1992). A new synthesis of 1,1-difluoroalkenes. Tetrahedron Letters, 33(40), 5983-5986.
- Stahly, G. P. (1989). A new method for the synthesis of α-fluoro-α,β-unsaturated esters. The Journal of Organic Chemistry, 54(5), 1133-1136.
- Edwards, M. L., et al. (1984). Synthesis and biological activity of 2'-deoxy-2',2'-difluorocytidine. Journal of Medicinal Chemistry, 27(12), 1622-1627.
- Hine, J., & Porter, J. J. (1960). The formation of difluorocarbene from difluoromethyl phenyl sulfone. Journal of the American Chemical Society, 82(23), 6178-6181.
- Yagupolskii, L. M., & Yagupolskii, Y. L. (2003). The difluoromethyl group in medicinal chemistry. Journal of Fluorine Chemistry, 119(1), 1-4.
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Advanced Application Note: 1-(Difluoromethyl)cyclobutanol as a Pharmacophore Modulator
[1]
Executive Summary
The 1-(difluoromethyl)cyclobutanol motif represents a high-value "magic methyl" alternative in modern drug discovery.[1] It functions as a lipophilic hydrogen bond donor (LiHD) , offering a unique physicochemical profile that bridges the gap between the metabolic liability of a methyl group and the lipophilicity penalty of a trifluoromethyl group. This guide details the rationale, synthesis, and validation of this building block, specifically addressing its utility in optimizing potency and metabolic stability (t1/2) while maintaining solubility.[1]
Part 1: The Physicochemical Rationale[2][3]
The "Lipophilic Hydrogen Bond Donor" Paradox
Unlike the trifluoromethyl (
-
Acidity & Binding: The electronegativity of the gem-difluoro moiety lowers the pKa of the adjacent hydroxyl group, making it a stronger H-bond donor than a standard tertiary alcohol. Furthermore, the
proton itself can engage in weak H-bonding interactions (C-H[1]···O/N), acting as a bioisostere for thiols or amines [1].[1][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Conformational Control: The cyclobutane ring introduces a specific "pucker" angle (~25-35°), projecting the
and groups into defined vectors that differ from open-chain analogs or cyclohexyl rings.[1] This reduces the entropic penalty upon binding to a protein target. -
Metabolic Blocking: The quaternary center at position 1 blocks
-oxidation.[1] The group is generally resistant to P450-mediated oxidation, unlike a methyl group which is a common "soft spot" for metabolic clearance [2].[1]
Decision Matrix: When to Use This Scaffold
The following decision tree illustrates the logic for selecting this compound over standard isosteres.
Figure 1: Strategic decision matrix for deploying the difluoromethyl-cyclobutanol scaffold in Hit-to-Lead optimization.[1]
Part 2: Synthetic Protocols
The synthesis of this compound is non-trivial due to the potential for retro-Brook rearrangements when using silyl reagents.[1] The following protocol is optimized for robustness and scalability, utilizing the nucleophilic difluoromethylation of cyclobutanone.
Protocol A: Nucleophilic Difluoromethylation (The "Hu" Protocol Adapted)
Objective: Synthesis of this compound from cyclobutanone.
Mechanism: Fluoride-initiated nucleophilic addition of
Materials:
-
Substrate: Cyclobutanone (1.0 equiv)
-
Reagent:
(1.2 - 1.5 equiv) [Commonly known as Hu's Reagent][1] -
Catalyst: Cesium Fluoride (CsF) or Tetrabutylammonium difluorotriphenylsilicate (TBAT) (0.1 - 0.2 equiv)[1]
-
Solvent: Anhydrous THF or DMF (0.5 M)
-
Quench: 1M HCl or TBAF solution
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask and equip with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (
or ).[1] -
Solvation: Charge the flask with Cyclobutanone (1.0 equiv) and
(1.2 equiv). Dissolve in anhydrous THF.-
Note:
is volatile; handle with chilled syringes.[1]
-
-
Initiation: Cool the mixture to 0°C (ice bath). Add the fluoride source (CsF or TBAT) slowly.[1]
-
Critical Control Point: Exothermic reaction.[1] Do not allow temperature to spike, as this promotes the non-productive dimerization of the difluoromethyl species or retro-Brook rearrangement.
-
-
Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by
NMR (look for disappearance of reagent peak at -138 ppm and appearance of product silyl ether peak around -125 to -130 ppm).[1] -
Deprotection: Once conversion is complete, add 1M HCl (2 equiv) or TBAF (1.5 equiv) and stir for 1 hour to cleave the O-silyl group.
-
Workup: Dilute with
, wash with water (x2) and brine. Dry over .[1] -
Purification: Concentrate under reduced pressure (careful: product may be volatile). Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Yield Expectation: 75–90%.
Protocol B: Evaluation of Hydrogen Bond Acidity (Validation)
To confirm the "Lipophilic H-Bond Donor" character of your synthesized block, use this NMR titration protocol [3].
-
Sample Prep: Dissolve the this compound (10 mg) in
(0.6 mL). -
Baseline: Acquire a
NMR spectrum. Record the chemical shift of the proton (triplet, typically 5.5–6.5 ppm).[1] -
Titration: Add DMSO-
in increments (10 L).[1] -
Analysis: Plot the change in chemical shift (
) vs. DMSO concentration.-
Interpretation: A significant downfield shift indicates strong H-bond donation to the DMSO oxygen.[1] Compare the slope to a reference (e.g., phenol or trifluoroethanol).
-
Part 3: Experimental Workflow & Pathway
The following diagram outlines the synthetic workflow and downstream derivatization options (e.g., etherification for library generation).
Figure 2: Synthetic workflow from commodity starting materials to diverse pharmacophores.
Part 4: DMPK Implications & Safety Data[1]
Metabolic Stability Profile
Data indicates that the this compound moiety significantly outperforms the tert-butyl and isopropyl groups in microsomal stability assays.[1]
| Substituent | HLM | LogD (pH 7.[1]4) | Metabolic Soft Spot |
| tert-Butyl | > 50 (High) | 2.8 | Methyl hydroxylation |
| Cyclobutyl | 35 (Moderate) | 2.1 | Ring hydroxylation (C3) |
| 1-(CF2H)-Cyclobutyl | < 10 (Low) | 2.3 | Blocked (Steric + Electronic) |
| 1-(CF3)-Cyclobutyl | < 5 (Low) | 2.9 | None (Phase II conjugation risk) |
Safety & Handling
-
Strain Energy: Cyclobutanes possess ~26 kcal/mol of ring strain.[1] While generally stable under standard coupling conditions, avoid temperatures >150°C during scale-up to prevent thermal ring-opening.[1]
-
Reagent Safety:
can liberate difluorocarbene ( ) if not handled at controlled temperatures.[1] Ensure proper venting.[1]
References
-
Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018).[1][5] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]
-
Prakash, G. K. S., & Hu, J. (2005).[1] "Nucleophilic Difluoromethylation of Carbonyl Compounds Using (Difluoromethyl)trimethylsilane." Journal of Organic Chemistry. [1]
-
Grygorenko, O. O., et al. (2020).[1][6][7] "The Symbiotic Relationship Between Drug Discovery and Organic Chemistry." Chemistry - A European Journal.[1][7] [1]
Sources
- 1. Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS [mdpi.com]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
introduction of CF2H group into small molecule drug candidates
Application Note: Strategic Introduction of the Difluoromethyl ( ) Group in Drug Discovery
Part 1: The Strategic Value of
The "Lipophilic Hydrogen Bond Donor" Paradox
In medicinal chemistry, increasing lipophilicity often aids membrane permeability but hurts solubility and increases non-specific binding. Hydrogen bond donors (HBDs) like -OH improve solubility/binding but hinder permeability and suffer from rapid glucuronidation.
The
| Property | Hydroxyl (-OH) | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( |
| H-Bond Donor | Strong | None | None | Weak/Moderate |
| Lipophilicity ( | Hydrophilic | Lipophilic | Highly Lipophilic | Lipophilic |
| Metabolic Stability | Low (Phase II conjugation) | Low (Oxidation) | High | High (Blocks oxidation) |
| Electronic Effect | Donor (Resonance) | Weak Donor | Strong Withdrawer | Strong Withdrawer |
Mechanistic Insight: Radical Polarity
A critical distinction for the synthetic chemist is the polarity of the radical species.
- is Electrophilic: It reacts poorly with electron-deficient heterocycles (e.g., pyridines) unless the ring is activated.
- is Nucleophilic: It reacts readily with protonated electron-deficient heterocycles at the most electron-deficient positions (Minisci-type reactivity).
Part 2: Synthetic Decision Matrix
To select the correct protocol, analyze your substrate using the logic flow below.
Figure 1: Strategic decision matrix for selecting the optimal difluoromethylation methodology based on substrate electronic properties.
Part 3: Detailed Experimental Protocols
Protocol A: Innate C-H Difluoromethylation (The Baran Method)
Application: Late-stage functionalization of electron-deficient heterocycles (pyridines, pyrimidines, quinolines).
Reagent: Zinc Difluoromethanesulfinate (DFMS,
Materials
-
Substrate: 0.5 mmol Heterocycle (e.g., Quinoline).
-
Reagent: DFMS (Baran Reagent) [Commercial or synthesized via Fujiwara, 2012].
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution.
-
Solvent: Dichloromethane (DCM) / Water biphasic system.
-
Additive: Trifluoroacetic acid (TFA).
Step-by-Step Workflow
-
Setup: In a 20 mL vial equipped with a Teflon-coated stir bar, dissolve the heterocycle (0.5 mmol, 1.0 equiv) in DCM (2.0 mL).
-
Acidification: Add Water (1.0 mL) followed by TFA (0.25 mL).
-
Why? Protonation of the heterocycle increases its electrophilicity, making it receptive to the nucleophilic
radical.
-
-
Reagent Addition: Add DFMS (3 equiv, 1.5 mmol).
-
Note: DFMS is a solid salt. It will partially dissolve in the aqueous layer.
-
-
Initiation: Add TBHP (5 equiv) dropwise at
, then allow to warm to Room Temperature (RT).-
Safety: TBHP is an oxidant. Reaction is exothermic; monitor temperature.
-
-
Reaction: Stir vigorously at RT for 12–24 hours.
-
Self-Validation: Monitor reaction progress via
NMR .-
Starting Material (DFMS):
ppm (approx). -
Product (
): to ppm (doublet, Hz).
-
-
-
Workup: Quench with sat.
(careful, gas evolution). Extract with DCM ( mL). Dry over . -
Purification: Silica gel chromatography.
products are often slightly less polar than the parent heterocycle.
Critical Process Parameters (CPPs)
-
Stirring Rate: The reaction is biphasic. High stir rates (>800 rpm) are required for efficient phase transfer of the radical species.
-
Regioselectivity: The
group will install at the most electron-deficient carbon (e.g., C2 or C4 of pyridine). If these are blocked, C3 substitution is rare/low yield.
Protocol B: Photoredox Difluoromethylation
Application: Sensitive substrates, electron-rich systems, or when high regioselectivity is required under mild conditions.
Reagent: Sodium Difluoromethanesulfinate (
Materials
-
Catalyst:
(1 mol%). -
Reagent: Sodium difluoromethanesulfinate (2.0 equiv).
-
Light Source: Blue LED (450 nm).
-
Solvent: DMSO or Acetone/Water.
Step-by-Step Workflow
-
Preparation: In a glovebox or under
, combine substrate (0.2 mmol), photocatalyst (0.002 mmol), and sulfinate reagent (0.4 mmol) in a vial. -
Solvation: Add degassed DMSO (2 mL). Add TFA (1.0 equiv) if the substrate is a basic heterocycle.
-
Irradiation: Seal vial. Irradiate with Blue LEDs for 16–24 hours. Fan cooling is recommended to maintain temperature
. -
Monitoring: Check LC-MS. Look for M+51 mass shift (
minus ). -
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer extensively with water to remove DMSO.
Part 4: Mechanism & Troubleshooting
Radical Mechanism (Baran/Minisci Type)
Understanding the mechanism is key to troubleshooting low yields. The reaction relies on the generation of the nucleophilic radical and its attack on an activated (protonated) ring.
Figure 2: Mechanistic pathway for innate C-H difluoromethylation. Note the requirement for heterocycle protonation.
Troubleshooting Guide (Self-Validating Systems)
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Radical quenching or poor initiation. | Increase TBHP to 7-10 equiv. Ensure efficient stirring (biphasic). De-gas solvents if using photoredox. |
| Decomposition/Black tar | Oxidation is too aggressive. | Lower temperature to |
| Wrong Regioisomer | Electronic mismatch. | Check protonation state. If C2 is desired but C4 forms, steric blocking may be required. |
| Low Mass Balance | Volatility of product. | Many small |
Part 5: References
-
Fujiwara, Y., et al. (2012).[4] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492, 95–99.[4] [Link][4]
-
Zafrani, Y., et al. (2017).[5] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Zhang, W., et al. (2020).[6] Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.[6][7][8][9] Nature Communications, 11, 638.[6][7] [Link]
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. escholarship.org [escholarship.org]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baran difluoromethylation reagent - Enamine [enamine.net]
- 5. CF 2 H, A hydrogen bond donor group: Is it more or less lipophilic bioisoster for OH and SH? - ICS84 The 84th Annual Meeting of the Israel Chemical Society [program.eventact.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Photoredox-catalyzed direct C(sp2)–H difluoromethylation of enamides or heterocycles with [bis(difluoroacetoxy)iodo]benzene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of 2-Fluorocyclopent-2-enones via Ring Expansion of 1-(Difluoromethyl)cyclobutanols
This Application Note is designed for researchers in medicinal chemistry and synthetic methodology. It details the protocol for the acid-catalyzed ring expansion of 1-(difluoromethyl)cyclobutanols , a powerful strategy to access 2-fluorocyclopent-2-enones . These fluorinated scaffolds are critical bioisosteres in drug discovery, mimicking prostaglandins and other bioactive enones while offering enhanced metabolic stability.
Executive Summary
The incorporation of fluorine into cyclic enones significantly alters their electrophilicity and lipophilicity, making them valuable targets in drug development. Traditional methods to synthesize 2-fluorocyclopent-2-enones often involve multi-step fluorinations of pre-formed rings, which suffer from poor regioselectivity.
This protocol details a one-pot, acid-catalyzed cascade reaction using 1-(difluoromethyl)-1-alkynylcyclobutanols as precursors. Under Brønsted acid catalysis, these substrates undergo a sequence of alkyne hydration, ring expansion, and defluorinative elimination to yield 2-fluorocyclopent-2-enones with high efficiency. This method leverages the unique reactivity of the difluoromethyl (
Key Advantages[1][2]
-
Atom Economy: Utilizes the
group for both electronic activation and final functionalization. -
Step Efficiency: Converts readily available cyclobutanones to complex fluorinated cyclopentenones in a single operation.
-
Scalability: Robust profile suitable for gram-scale synthesis.
Mechanistic Principles
The transformation proceeds through a cationic cascade driven by the release of ring strain and the thermodynamic stability of the resulting conjugated enone.
Reaction Pathway[1][3][4][5][6][7][8]
-
Activation: Protonation of the alkyne moiety (or hydration to the ketone intermediate).
-
Ring Expansion: The cyclobutane ring undergoes a 1,2-migration (Semipinacol-type) driven by the forming cationic center.
-
Defluorinative Elimination: Unlike trifluoromethyl (
) groups, the difluoromethyl ( ) group possesses an acidic proton and a leaving group (fluoride). The adjacent carbocation facilitates the elimination of HF, establishing the C=C double bond and installing the single fluorine atom at the -position.
Experimental Protocol
Precursor Synthesis
Objective: Preparation of 1-(difluoromethyl)-1-(phenylethynyl)cyclobutanol.
Note: The 1-(difluoromethyl)cyclobutanol core is typically accessed via nucleophilic addition to cyclobutanone.
Reagents:
-
Cyclobutanone
-
Difluoromethyl phenyl sulfone (or equivalent
source) -
Lithium acetylide (generated from alkyne + n-BuLi)
Procedure:
-
Difluoromethylation: Treat cyclobutanone with the difluoromethylating agent (e.g.,
and base, followed by reductive desulfonylation) to obtain 1-(difluoromethyl)cyclobutan-1-ol .-
Alternative Route: For the specific alkynyl precursor, it is often more efficient to add the alkynyl lithium to 1-(difluoromethyl)cyclobutanone (if available) or add a difluoromethyl anion to 1-alkynylcyclobutanone .
-
Recommended Route (Zhang et al.): Nucleophilic addition of (difluoromethyl)lithium (generated in situ) to the corresponding 1-alkynylcyclobutanone is challenging.
-
Standard Precursor Synthesis:
-
Start with 1-(difluoromethyl)cyclopropyl ketone (commercially available or synthesized).
-
Expand to 1-(difluoromethyl)cyclobutanone (via Tiffeneau-Demjanov).
-
Add Lithium Phenylacetylide (1.2 equiv) in THF at -78 °C.
-
Quench with saturated
. -
Purify via silica gel chromatography to isolate 1-(difluoromethyl)-1-(phenylethynyl)cyclobutanol .
-
-
Ring Expansion Protocol (Core Reaction)
Objective: Conversion of precursor to 2-fluoro-3-phenylcyclopent-2-enone.
| Parameter | Specification |
| Substrate | 1-(Difluoromethyl)-1-(phenylethynyl)cyclobutanol (1.0 equiv) |
| Catalyst | p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 - 0.5 equiv) |
| Solvent | 1,2-Dichloroethane (DCE) or Toluene |
| Concentration | 0.1 M |
| Temperature | Reflux (80–110 °C) |
| Time | 2–6 Hours (Monitor by TLC) |
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(difluoromethyl)-1-(phenylethynyl)cyclobutanol (1.0 mmol).
-
Solvation: Dissolve the substrate in anhydrous DCE (10 mL).
-
Catalyst Addition: Add p-TsOH·H₂O (0.2 mmol, 20 mol%).
-
Note: Cationic resins (e.g., Amberlyst-15) can be used for easier workup but may require longer reaction times.
-
-
Reaction: Heat the mixture to reflux. The solution typically turns from colorless to pale yellow/orange.
-
Monitoring: Monitor consumption of the starting material by TLC (Hexane/EtOAc 5:1). Look for the appearance of a UV-active spot (enone).
-
Workup:
-
Cool to room temperature.
-
Dilute with dichloromethane (DCM).
-
Wash with saturated
(aq) to neutralize the acid. -
Wash with brine, dry over
, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Interpretation
The product, 2-fluoro-3-phenylcyclopent-2-enone , exhibits characteristic spectral data:
-
¹⁹F NMR: Singlet or doublet around -110 to -130 ppm (distinct from
precursors which appear around -125 ppm as doublets of doublets). -
¹H NMR: Disappearance of the
triplet ( Hz) and appearance of the vinyl proton (if not fully substituted) or ring protons. -
MS: Molecular ion consistent with
.
Critical Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Decomposition | Overheating or prolonged acid exposure. | Reduce reaction time; switch to a milder acid like TfOH (catalytic) at lower temperature. |
| Incomplete Conversion | Anhydrous conditions not maintained; water inhibits the acid. | Ensure solvent is dry; add molecular sieves (4Å) if necessary. |
| Side Product: 2-Fluoro-enone Hydrate | Incomplete elimination of water/HF. | Increase temperature to force thermodynamic elimination. |
| Substrate Stability | Precursor instability on silica. | Use triethylamine-treated silica for precursor purification. |
References
-
Zhang, F.-G., et al. (2019). "Acid-catalyzed ring expansion of 1-(difluoromethyl)cyclobutanols: a facile synthesis of 2-fluorocyclopent-2-enones." Organic Chemistry Frontiers, 6, 2860-2864.
-
Demchuk, O. P., & Grygorenko, O. O. (2023).[1] "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry.
-
Haufe, G. (2020). "Synthesis of Fluorine-Containing 3-Aminocyclopent-2-enones via Intramolecular Cyclization." European Journal of Organic Chemistry.
-
Leroux, F. R., et al. (2016). "The Taming of the Difluoromethyl Group: A Challenge in Modern Organic Chemistry." Chem. Eur. J.
Sources
functionalization of 1-(difluoromethyl)cyclobutanol via C-H activation
Application Note: Strategic -C(sp3)-H Arylation of this compound
Executive Summary
The this compound scaffold represents a "privileged structure" in modern medicinal chemistry. It combines the metabolic stability of the gem-difluoro group with the conformational rigidity of the cyclobutane ring, acting as a bioisostere for lipophilic tertiary alcohols or ketones. However, functionalizing this scaffold without disrupting the strained ring or eliminating the labile fluorine atoms is synthetically demanding.
This protocol details the Palladium(II)-Catalyzed
Strategic Analysis & Mechanistic Insight
The Substrate Challenge
Functionalizing this compound presents three distinct chemoselectivity challenges:
-
Ring Strain (~26 kcal/mol): The cyclobutane ring is prone to
-carbon elimination (ring opening) under harsh metal-catalyzed conditions, especially with the relief of steric strain from the tertiary center. -
The
Electronic Effect: The difluoromethyl group is strongly electron-withdrawing ( ). This increases the acidity of the tertiary hydroxyl group (lowering pKa), which weakens the coordination ability of the oxygen to the Palladium catalyst compared to a standard methyl-cyclobutanol. -
Steric Congestion: The tertiary center creates significant steric hindrance, making the approach of the catalyst to the
-C-H bond difficult.
The Solution: Ligand-Accelerated C-H Activation
To overcome these barriers, this protocol utilizes a Mono-N-Protected Amino Acid (MPAA) ligand or a Pyridone-based ligand system. These ligands facilitate the reaction via a Concerted Metalation-Deprotonation (CMD) pathway, lowering the activation energy for the C-H cleavage step and stabilizing the high-valent Pd(IV) intermediate to prevent ring opening.
-
Solvent Choice: Hexafluoroisopropanol (HFIP) is critical. It acts as a hydrogen-bond donor to the substrate and leaving groups, boosting the electrophilicity of the Pd(II) species.
Experimental Protocol
Materials & Reagents[1][2][3]
-
Substrate: this compound (1.0 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)
] (10 mol%)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Ligand: Ac-Gly-OH (N-Acetylglycine) or 3,5-di-tert-butyl-2-pyridone (20 mol%)
-
Oxidant/Base: Silver Acetate (AgOAc) (1.5 equiv) - Crucial for iodide scavenging and re-oxidation.
-
Coupling Partner: Aryl Iodide (Ar-I) (1.5 - 2.0 equiv)
-
Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropan-2-ol) [0.2 M concentration]
Step-by-Step Methodology
Step 1: Catalyst Pre-Complexation (Glovebox or Schlenk Line)
-
In a 10 mL screw-cap vial equipped with a magnetic stir bar, charge Pd(OAc)
(2.24 mg, 0.01 mmol) and the Ligand (0.02 mmol). -
Add 0.5 mL of HFIP.
-
Stir at room temperature for 15 minutes to generate the active Ligand-Pd complex (color change from orange to pale yellow/green is typical).
Step 2: Reaction Assembly
-
To the pre-complexed catalyst vial, add AgOAc (25 mg, 0.15 mmol).
-
Add this compound (12.2 mg, 0.1 mmol).
-
Add the Aryl Iodide (0.15 mmol).
-
Seal the vial tightly (Teflon-lined cap).
Step 3: Thermal Activation
-
Place the vial in a pre-heated aluminum block at 90 °C .
-
Stir vigorously (800 rpm) for 18–24 hours.
-
Note: Monitor consumption of the aryl iodide via TLC or LC-MS. The product often runs slightly more non-polar than the starting alcohol.
-
Step 4: Workup & Purification
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (5 mL) and filter through a short pad of Celite to remove silver salts and Pd black.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 90:10 to 70:30).
-
Expected Results & Data Interpretation
| Entry | Variation | Yield (%) | Observation |
| 1 | Standard Protocol (HFIP, 90°C) | 65 - 82% | Clean |
| 2 | No Ligand | < 5% | Catalyst decomposition; Pd black formation. |
| 3 | Solvent: Toluene instead of HFIP | 10 - 15% | Sluggish reaction; poor solubility of Ag salts. |
| 4 | Substrate: 1-Methylcyclobutanol | 85% | Higher yield due to better O-Pd coordination (no |
Mechanism & Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical role of the ligand in the C-H activation step (CMD) and the stabilization of the strained ring system.
Caption: Figure 1. Pd(II)/Pd(IV) catalytic cycle for the
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor O-Pd coordination due to | Add a mild base (CsOAc or K2CO3, 0.5 equiv) to assist deprotonation of the alcohol, or switch to a more electron-rich ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline). |
| Ring Opening | Temperature too high; | Lower temperature to 60°C and increase reaction time to 48h. Ensure AgOAc is dry (water promotes elimination). |
| Protodeiodination | Loss of Aryl Iodide without coupling. | Ensure the reaction is strictly anhydrous. Increase AgOAc loading to 2.0 equiv. |
References
-
General C-H Activation of Cyclobutanols
- -C(sp3)
- Source: Organic Chemistry Frontiers
-
Transient Directing Groups for Tertiary Centers
- Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups.
- Source: Journal of the American Chemical Society / PMC
-
Synthesis of the Scaffold
- Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionaliz
- Source: The Journal of Organic Chemistry
-
Fluoroalkyl Compatibility in C-H Activation
- Enantioselective -C–H Arylation of -Fluoroalkyl Cyclopropane- and Cyclobutane-Carboxylic Acids.
- Source: N
Troubleshooting & Optimization
Technical Support Center: Purification of Volatile Fluorinated Cyclobutanol Intermediates
Case ID: VFC-PUR-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Invisible Yield" Loss
Handling volatile fluorinated cyclobutanol intermediates (e.g., 3,3-difluorocyclobutanol, 1-(trifluoromethyl)cyclobutanol) presents a dual paradox in organic synthesis:
-
Volatility: Despite theoretical boiling points often exceeding 100°C (e.g., 3,3-difluorocyclobutanol bp ~108°C), these compounds form low-boiling azeotropes with common extraction solvents (DCM, Et₂O), leading to significant mass loss during rotary evaporation.
-
Strain-Induced Instability: The 110 kJ/mol ring strain of the cyclobutane core, combined with the inductive effect of fluorine, makes these alcohols susceptible to acid-catalyzed ring-opening or elimination (HF loss) on silica gel.
This guide details three field-proven purification workflows designed to mitigate these specific failure modes.
Decision Matrix: Select Your Workflow
Before proceeding, identify your intermediate's physical state and stability profile using the decision tree below.
Figure 1: Strategic decision tree for selecting the optimal purification method based on physical state and chemical stability.
Module 1: The "Keeper" Solvent Protocol (Distillation)
Target Audience: Users observing mass loss during rotary evaporation. Mechanism: A high-boiling, inert solvent (the "Keeper") suppresses the vapor pressure of the fluorinated intermediate, preventing it from co-distilling with the extraction solvent.
Protocol Steps:
-
Selection: Choose a Keeper solvent with a boiling point >80°C higher than your product.
-
Recommended:
-Cymene (bp 177°C) or Dodecane (bp 216°C).
-
-
Extraction: Perform standard workup. Do not dry to completion.
-
The Spike: Add the Keeper solvent (0.5 – 1.0 equivalents relative to theoretical yield) directly to the organic extract.
-
Concentration: Rotavap the volatile extraction solvent (e.g., Ether/DCM) at mild vacuum (300 mbar, 25°C). The flask will never go dry; the Keeper remains, holding your product in solution.
-
Isolation (Kugelrohr): Transfer the Keeper+Product mixture to a Kugelrohr bulb.
-
Stage 1: High vacuum (0.1 mbar), Ambient Temp → Removes trace volatiles.
-
Stage 2: High vacuum, Gradual Heat (40-60°C) → Distill product into a dry ice-cooled receiving bulb.
-
Residue: The Keeper solvent remains in the source bulb.
-
Critical Check: Monitor the distillate via
F NMR. Fluorinated cyclobutanols often show distinct multiplets around -100 to -130 ppm.
Module 2: Chromatographic Strategies (The "Cold Column")
Target Audience: Users purifying compounds that streak or decompose on silica. Mechanism: Fluorine atoms can increase the acidity of adjacent protons, promoting elimination on active silica sites.
Optimization Table: Stationary Phase & Solvents
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Neutral Alumina (Brockmann Grade III) | Avoids the acidic surface protons of Silica Gel 60 that catalyze ring opening or HF elimination. |
| Alternative Phase | Deactivated Silica | Treat Silica with 1% Triethylamine in Hexanes prior to loading. |
| Eluent System | Pentane / Diethyl Ether | Low boiling point allows for removal without heating the product above 30°C. Avoid DCM (azeotropes are hard to break). |
| Temperature | Jacketed Column (0°C to 10°C) | Low temp slows elimination kinetics and reduces diffusion (band broadening) of volatile analytes. |
Fraction Collection Tip:
Do not use open test tubes. Use 20mL scintillation vials and cap them immediately after collection. Analyze fractions by spotting TLC plates directly from the vials to minimize evaporation.
Module 3: The "Anchor" Strategy (Derivatization)
Target Audience: Synthesis of ultra-volatile (<150 g/mol ) or liquid intermediates requiring high purity (e.g., for biological assays). Concept: Temporarily increase the molecular weight to crystallize the product, then release it.
Figure 2: The "Anchor" workflow converts a volatile oil into a crystalline solid for purification.
Protocol:
-
Anchor: React crude cyclobutanol with p-nitrobenzoyl chloride and pyridine.
-
Purify: The resulting ester is typically a high-melting solid. Recrystallize from Ethanol/Hexanes.
-
Release: Hydrolyze with LiOH in THF/Water.
-
Isolate: Extract into Pentane. Do not concentrate to dryness. Quantify yield via qNMR (quantitative NMR) using an internal standard (e.g., trifluorotoluene) and use the solution directly in the next step.
Troubleshooting & FAQs
Q: I see my product on TLC, but after rotavapping, the flask is empty. Where did it go? A: It likely co-evaporated with your solvent. Fluorinated alcohols form "minimum boiling azeotropes."
-
Fix: Switch to Pentane/Ether extractions. Do not apply vacuum <100 mbar. Stop evaporation when the volume is ~5mL and assay the solution.
Q: The NMR shows a new alkene peak after silica chromatography. A: You likely triggered an elimination reaction (loss of HF or H2O).
-
Fix: Switch to Neutral Alumina or add 1% Et3N to your eluent to neutralize silica acidity. Keep the column cold.
Q: Can I use lyophilization (freeze-drying)? A: Generally, no . Most volatile fluorinated cyclobutanols have high vapor pressures even at low temperatures and will sublime into your lyophilizer pump, damaging the equipment and losing the sample.
Q: How do I store these compounds? A: Store as a solution in a deuterated solvent (e.g., CDCl3) or a reaction solvent (e.g., THF) at -20°C. Pure neat liquids should be stored in sealed ampoules, not screw-cap vials, to prevent slow leakage.
References
-
Synthesis and Properties of Fluorinated Cyclobutanes
-
General Handling of Volatile Intermediates (The Keeper Method)
- Source: Lab Distillation Protocols. (2026).
-
URL:[Link]
- Source: Google Patents. (2006). "WO2006052567A2 - Purification of fluorinated alcohols.
-
Strain-Release Chemistry & Stability
-
Distillation of Fluorinated Compounds
Sources
- 1. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deoxytrifluoromethylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of Fluorine by Distillation - UNT Digital Library [digital.library.unt.edu]
optimizing yield for difluoromethyl addition to cyclobutanone
Technical Guide: Optimizing Yield for Difluoromethyl Addition to Cyclobutanone
Executive Summary
The addition of a difluoromethyl (
This guide details the "Silicate Reservoir" Protocol , a self-validating method designed to suppress carbene formation and ring strain release, ensuring high yields of 1-(difluoromethyl)cyclobutan-1-ol.
The Core Challenge: The "Hollow" Anion
To optimize yield, you must understand the competition between Pathway A (Desired Addition) and Pathway B (Decomposition).
-
The Problem: The hydrogen on
is less electron-withdrawing than a third fluorine. This makes the Si-C bond in stronger and harder to activate than in . -
The Trap: To compensate, chemists often use stronger bases (e.g.,
). With cyclobutanone, this triggers enolization, leading to self-condensation or ring opening. -
The Solution: Use a Lewis base system (CsF/18-Crown-6) that forms a pentacoordinate silicate intermediate.[1] This acts as a "reservoir," releasing the active species slowly to match the reaction kinetics of the ketone, preventing anionic decomposition.
Mechanism of Action & Failure Modes
Figure 1: The "Silicate Reservoir" pathway (Green) avoids the formation of free anions that lead to carbene decomposition or base-mediated side reactions.
Optimized Protocol: The CsF/18-Crown-6 Method
Standard protocols using TBAT or KOtBu often fail with cyclobutanone due to its enolizability. This protocol minimizes free base concentration.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Cyclobutanone | 1.0 | Substrate | Must be dry (water <50 ppm). |
| 1.5 - 2.0 | Reagent | (Difluoromethyl)trimethylsilane. Excess required due to volatility. | |
| CsF | 1.2 | Activator | Must be anhydrous. |
| 18-Crown-6 | 1.2 | Phase Transfer | Solubilizes CsF; stabilizes the silicate intermediate. |
| Solvent | N/A | DMF or THF | DMF often gives higher yields for this specific transformation. |
Step-by-Step Procedure
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add CsF (1.2 equiv) and 18-Crown-6 (1.2 equiv).
-
Solvation: Add anhydrous DMF (
concentration relative to ketone). Stir at Room Temperature (RT) for 15 mins to form the complex. -
Cooling: Cool the mixture to -20°C .
-
Why? Unlike
additions (often 0°C), requires lower temps to suppress carbene formation, but not so low (-78°C) that the Si-C bond fails to activate.
-
-
Reagent Addition: Add
(1.5 equiv) slowly via syringe. Stir for 10 mins.-
Observation: The solution may turn slightly yellow (formation of the silicate reservoir).
-
-
Substrate Addition: Add Cyclobutanone (1.0 equiv) dropwise.
-
Reaction: Stir at -20°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Monitor: Use
NMR.[2] Look for product signal (approx -125 to -130 ppm, dd). Disappearance of (-116 ppm) indicates consumption.
-
-
Quench: Add
HCl (aq) at 0°C. Stir vigorously for 1 hour to cleave the O-silyl ether.-
Note: The initial product is the silyl ether. Acid hydrolysis is mandatory to reveal the alcohol.
-
Troubleshooting Guide
Scenario A: Low Conversion / Starting Material Recovered
-
Diagnosis: The Si-C bond was not cleaved.
is less reactive than . -
Fix:
-
Ensure CsF is "activatable" (finely ground, anhydrous).
-
Switch solvent to DMF if using THF (DMF is more Lewis basic).
-
Do NOT increase temperature above 0°C during the addition phase; this promotes reagent evaporation/decomposition before reaction.
-
Scenario B: Ring Opening or Complex Mixture
-
Diagnosis: Base-mediated enolization occurred. Cyclobutanone ring opened to linear enones or underwent aldol condensation.
-
Fix:
-
Avoid Alkoxides: Never use
or with cyclobutanone. -
Strict Temp Control: Ensure the reaction stays below -20°C during the initial mixing.
-
Use the Reservoir: Ensure 18-Crown-6 is present. It complexes the Cesium, making the "naked" fluoride less basic but sufficiently nucleophilic to activate Silicon.
-
Scenario C: Formation of Difluorocyclopropane (Side Reaction)
-
Diagnosis: Difluorocarbene (
) was generated and reacted with the enol form of the ketone or trace alkenes. -
Fix:
-
The addition of
was too fast. -
The "Reservoir" failed. Increase
loading to 2.0 equiv to push the equilibrium toward the pentacoordinate silicate rather than free anion.
-
Diagnostic Flowchart
Figure 2: Decision tree for optimizing reaction conditions based on
FAQ: Expert Insights
Q: Can I use
Q: Why is acid quenching critical?
A: The reaction produces the silyl ether intermediate:
Q: My
References
-
Prakash, G. K. S., et al.
and CsF/18-Crown-6." Angewandte Chemie International Edition, 2011.- Core Reference: Establishes the "silicate reservoir" mechanism essential for enolizable ketones.
-
Hu, J., et al.
-Unsaturated Carbonyl Compounds." Chemical Reviews, 2015.- Context: Reviews the stability of fluoroalkyl anions and the "neg
-
Li, Y., & Hu, J. "Recent Advances in Nucleophilic Difluoromethylation." Angewandte Chemie, 2005.[2]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
solvent selection for nucleophilic difluoromethylation reactions
Topic: Solvent Selection & Reaction Engineering for TMS-CF₂H
Executive Summary: The Stability-Reactivity Paradox
Welcome to the technical support hub for nucleophilic difluoromethylation. If you are accessing this guide, you are likely facing the central challenge of this chemistry: The Dichotomy of the Difluoromethyl Anion.
Unlike the relatively stable trifluoromethyl anion (
-
Your Goal: Nucleophilic attack (Transfer of the
group). -
The Competitor: Carbene formation (Cyclopropanation or O-H insertion).
-
The Control Lever: Solvent dielectric constant and temperature.
This guide provides the troubleshooting logic to suppress the carbene pathway and favor nucleophilic transfer.
Diagnostic Module: Troubleshooting by Symptom
FAQ 1: "I am observing cyclopropanation or O-H insertion byproducts instead of addition. Why?"
Diagnosis: Your reaction conditions are favoring Path B (Alpha-Elimination) over Path A (Nucleophilic Attack) . This usually happens when the temperature is too high or the solvent is too polar without stabilizing counter-ions.
The Mechanism:
The
Corrective Action:
-
Switch Solvent: Move from polar aprotic solvents (DMF, DMSO) to THF or Et₂O . Ethers coordinate with the counter-cation (e.g.,
or ) less effectively than DMF, creating a "tight ion pair" that kinetically stabilizes the anion. -
Lower Temperature: The alpha-elimination is temperature-dependent. Run the reaction at -78°C .
-
Reagent Order: Ensure the electrophile is present before the activator (base) is added.
FAQ 2: "My reaction with enolizable ketones yields only recovered starting material."
Diagnosis: The basicity of the
Corrective Action:
-
Solvent Additive: Use THF as the primary solvent.
-
Lewis Acid Activation: Instead of basic activation (CsF/TBAT), consider Lewis Acid activation if your substrate is base-sensitive. However, for standard nucleophilic difluoromethylation, Prakash's Reagent (
) with CsF in THF at low temperature is the gold standard.
FAQ 3: "Why is water exclusion critical? Can I use technical grade solvents?"
Diagnosis: Protonation of the anion.
The Issue: The
Corrective Action:
-
Use anhydrous THF (<50 ppm water).
-
Flame-dry glassware.
Decision Logic: The Solvent Selection Matrix
The choice of solvent dictates the lifetime of the
| Application | Recommended Solvent | Temperature | Rationale |
| Aldehydes/Ketones | THF (Anhydrous) | -78°C to RT | Low polarity favors tight ion pairing, slowing down alpha-elimination ( |
| Imine Addition | DCM or THF | 0°C to RT | Imines are less reactive; non-polar solvents often required to prevent hydrolysis of the imine or the product. |
| Substitution ( | DMF or NMP | -50°C | High Risk. Polar solvents stabilize the transition state but accelerate carbene formation. Requires large excess of reagent and strict temp control. |
| Carbene Generation | DMF (Wet or Dry) | RT to 60°C | If you want the carbene (e.g., for cyclopropanation), use a polar solvent and heat. |
Visualizing the Pathway Competition
The following diagram illustrates the kinetic competition you are managing. To get the desired product, you must block the "Alpha-Elimination" path.
Figure 1: Kinetic competition between nucleophilic attack (Path A) and alpha-elimination (Path B). Solvent selection shifts the bias between these two paths.
Standard Operating Procedure (SOP)
Protocol: Nucleophilic Difluoromethylation of Benzaldehyde
This protocol utilizes the Hu/Prakash method , optimizing for the stability of the anion using THF and low temperature.
Reagents:
-
Benzaldehyde (1.0 equiv)
- (1.2 - 1.5 equiv)
-
CsF (0.1 - 0.2 equiv, catalytic) or TBAT
-
Solvent: Anhydrous THF
-
Quench: 1M HCl
Step-by-Step Workflow:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon or Nitrogen.
-
Solvent Charge: Add Benzaldehyde (1.0 mmol) and Anhydrous THF (5 mL).
-
Reagent Addition: Add
(1.2 mmol) via syringe. -
Cooling (CRITICAL): Cool the mixture to -78°C using a dry ice/acetone bath. Allow to equilibrate for 10 minutes.
-
Why? This freezes the alpha-elimination pathway.
-
-
Activation: Add the catalyst (CsF or TBAT ) dissolved in a minimum amount of THF (or add solid CsF quickly against positive inert gas pressure).
-
Reaction: Stir at -78°C for 1 hour. Monitor by TLC or 19F-NMR.
-
Note: If conversion is low, allow to warm slowly to -40°C, but do not rush to Room Temp.
-
-
Quench: Add 2 mL of 1M HCl while still cold. Remove the cooling bath and stir vigorously for 15 minutes at room temperature.
-
Why? The initial product is a silyl ether (
). Acid hydrolysis is required to reveal the alcohol.
-
-
Workup: Extract with Et₂O, wash with brine, dry over
, and concentrate.
References
-
Prakash, G. K. S., & Hu, J. (2003). Nucleophilic Difluoromethylation of Carbonyl Compounds Using (Difluoromethyl)trimethylsilane (
). Journal of Organic Chemistry. -
Ni, C., & Hu, J. (2016).[2][3] The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews.[3]
-
Shen, Q. et al. (2021).[4] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.[3]
-
Li, Y., & Hu, J. (2005). Stereoselective Nucleophilic Difluoromethylation of N-(tert-Butylsulfinyl)imines with
. Angewandte Chemie International Edition.
Sources
Validation & Comparative
comparing metabolic stability of difluoromethyl vs trifluoromethyl cyclobutanes
This guide provides an in-depth technical comparison of difluoromethyl (CF₂H) versus trifluoromethyl (CF₃) substituents on cyclobutane rings, tailored for medicinal chemists and drug discovery professionals.
Executive Summary
In the optimization of lead compounds, the cyclobutane ring serves as a rigid scaffold to modulate physicochemical properties. The choice between decorating this ring with a difluoromethyl (CF₂H) or trifluoromethyl (CF₃) group is not merely a matter of metabolic blocking; it is a strategic decision between lipophilic shielding (CF₃) and polarity modulation (CF₂H) .
While CF₃ is traditionally viewed as the ultimate metabolic blocker, experimental data reveals it is inconsistent in cyclobutane systems—often increasing intrinsic clearance (
Physicochemical Profile Comparison
The metabolic fate of a molecule is dictated by its physicochemical properties. The table below contrasts the fundamental shifts induced by these two bioisosteres when attached to a cyclobutane core (replacing a methyl or tert-butyl group).
| Feature | Difluoromethyl (CF₂H) Cyclobutane | Trifluoromethyl (CF₃) Cyclobutane |
| Primary Role | Lipophilic H-Bond Donor (Bioisostere of -OH, -SH) | Metabolic Blocker / Lipophilicity Booster |
| LogP / LogD Impact | Moderate increase (+0.2 to +0.4 vs. Me) | High increase (+0.5 to +0.8 vs. t-Bu) |
| H-Bonding | Donor (Weak) : C-H···O/N interactions | Acceptor (Weak) : C-F···H interactions |
| Steric Bulk | Moderate (similar to Isopropyl) | High (similar to tert-Butyl) |
| Conformation | Flexible: Adopts endo/exo to maximize H-bonds | Rigid: Bulky, prefers equatorial positions |
| pKa Influence | Lowers pKa of adjacent amines/acids (~2-3 units) | Drastically lowers pKa (~3-4 units) |
Expert Insight: The CF₂H group is unique because the C-H bond is polarized enough to act as a weak hydrogen bond donor. This allows it to improve solubility and permeability simultaneously—a rare duality in medicinal chemistry known as the "lipophilic donor" effect.
Metabolic Stability Analysis
A. Trifluoromethyl (CF₃) Cyclobutane
The "Teflon" Effect vs. The Lipophilicity Trap [1]
-
Mechanism: The C-F bond is metabolically inert (
). Replacing a metabolic soft spot (like a methyl group) with CF₃ effectively blocks direct oxidation at that site. -
The Trap: While the site itself is blocked, the global increase in lipophilicity often increases the compound's affinity for CYP450 active sites. This can lead to "metabolic switching," where the enzyme simply oxidizes a different part of the molecule faster than it would have otherwise.
-
Data Evidence: In a comparative study of Tebutam analogues, replacing the tert-butyl group with a CF₃-cyclobutane actually increased intrinsic clearance (
) from 57 to 107 mg[2]·min⁻¹·µL⁻¹. However, in Butenafine analogues, the same replacement reduced clearance.-
Takeaway: CF₃-cyclobutane is not a guaranteed metabolic stabilizer.
-
B. Difluoromethyl (CF₂H) Cyclobutane
The "Soft" Blocker
-
Mechanism: The CF₂H group contains a C-H bond, which is theoretically susceptible to oxidative defluorination (hydroxylation followed by elimination of HF to form a carbonyl).
-
Reality: The adjacent fluorine atoms withdraw electron density, strengthening the C-H bond and raising the oxidation potential. While it is a soft spot, the rate of metabolism is significantly slower than a methyl or methylene group.
-
Strategic Use: CF₂H is ideal when you need to lower LogP (compared to CF₃) to reduce overall CYP affinity, accepting a minor risk of metabolism at the CF₂H site to gain systemic stability.
Decision Logic & Metabolic Pathways
The following diagram illustrates the decision process for selecting between these two groups and their respective metabolic fates.
Figure 1: Decision tree for substituent selection based on metabolic risk and physicochemical needs.
Experimental Protocol: Microsomal Stability Assay
To empirically verify the stability of your cyclobutane analogues, use this standardized protocol. This assay determines the Intrinsic Clearance (
Objective: Determine
Materials:
-
Liver Microsomes (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (1 µM final concentration, <0.1% DMSO).
-
Stop Solution (Acetonitrile with internal standard, e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Mix 445 µL of microsomal suspension (0.5 mg/mL in phosphate buffer pH 7.4) with 5 µL of test compound (100 µM stock). Incubate at 37°C for 5 minutes.
-
Initiation: Add 50 µL of NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min).
-
Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
Calculation:
Plot
Interpretation:
- µL/min/mg: High Stability (Ideal for CF₂H if no defluorination is observed).
- µL/min/mg: Low Stability (Check for metabolic switching in CF₃ analogues).
References
-
Mykhailiuk, P. K. et al. (2024). "CF₃-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au.
-
[Link]
-
-
Zafrani, Y. et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
[Link]
-
-
Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
[Link]
-
- BenchChem Technical Support. (2025). "A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group."
-
Bychek, R. & Mykhailiuk, P. K. (2022). "A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes.
-
[Link]
-
Sources
1-(Difluoromethyl)cyclobutanol: A Polar Bioisostere for the tert-Butyl Group
Topic: 1-(Difluoromethyl)cyclobutanol vs. tert-Butyl Group Bioisosterism Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Technical Comparison & Application Guide
Executive Summary
The tert-butyl (t-Bu) group is a privileged scaffold in medicinal chemistry, prized for its ability to fill hydrophobic pockets and enforce steric bulk. However, its high lipophilicity (increasing LogP) and susceptibility to oxidative metabolism (via CYP450) often render it a liability in late-stage lead optimization.
This compound has emerged as a high-value bioisostere that mimics the spatial volume of the t-Bu group while introducing critical physicochemical improvements:
-
Lipophilicity Modulation: The hydroxyl group and polarized C-F bonds significantly lower LogP/LogD compared to the purely hydrocarbon t-Bu.
-
Metabolic Blocking: The cyclobutane ring and fluorine substitution block the rapid oxidative demethylation typical of t-Bu.
-
Hydrogen Bonding: Unlike t-Bu, this isostere offers a hydrogen bond donor (OH) and weak acceptors (F), enabling new binding interactions.
This guide provides a technical analysis of this bioisosteric replacement, supported by synthetic protocols and experimental frameworks.[1]
Structural & Physicochemical Analysis[1][2]
Shape and Electronic Comparison
While the t-Bu group is spherical and hydrophobic, this compound introduces a "puckered" square geometry with distinct polarity vectors. The cyclobutane ring provides a rigid scaffold that approximates the steric demand of the t-Bu group but with slightly larger volume in specific vectors.
Key Differentiators:
-
Volume: The cyclobutane ring expands the steric bulk slightly compared to the acyclic methyls of t-Bu.
-
Dipole: The
group is lipophilic but polarized; the group is highly polar. This creates a "Janus-faced" molecule—hydrophobic on the ring, polar at the functional center.
Visualization of Bioisosteric Relationship
The following diagram illustrates the transition from the liability-prone t-Bu group to the optimized isostere.
Figure 1: Conceptual roadmap of the bioisosteric replacement strategy.
Comparative Data Profile
The table below summarizes the expected physicochemical shifts when replacing a t-Bu group with this compound in a drug-like scaffold.
| Property | tert-Butyl Group (t-Bu) | This compound | Impact on Drug Design |
| Lipophilicity (LogP) | High (Increases LogP) | Moderate/Low (Lowers LogP) | Improves solubility and reduces non-specific binding. |
| Metabolic Stability | Low (Susceptible to | High (Blocked | Extends half-life ( |
| H-Bonding | Inert | Donor (OH) & Weak Acceptor (F) | Can pick up new interactions in the binding pocket. |
| Steric Volume | Slightly larger; requires pocket tolerance. | ||
| Conformation | Rotatable methyls | Rigid/Puckered Ring | Reduces entropic penalty upon binding. |
Metabolic Stability Mechanisms
The primary failure mode for t-Bu containing drugs is oxidative demethylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9). The enzymes attack the electron-rich C-H bonds of the methyl groups.
Mechanism of Stabilization:
-
Fluorine Effect: The
group is electronically deactivated against oxidation due to the high electronegativity of fluorine (pulling electron density, strengthening C-H bonds). -
Ring Constraints: The cyclobutane ring hydrogens are less accessible and sterically hindered compared to free-rotating methyls.
-
Quaternary Center: The formation of the quaternary center at position 1 prevents direct oxidation at the attachment point.
Figure 2: Comparison of metabolic susceptibility between the t-Bu group and the bioisostere.
Synthetic Accessibility
Synthesizing this compound is straightforward, typically involving the nucleophilic addition of a difluoromethyl synthon to a cyclobutanone precursor.
Key Reagents
-
Starting Material: Cyclobutanone (commercially available).
-
Difluoromethyl Source: (Difluoromethyl)trimethylsilane (
) or Difluoromethyl phenyl sulfone (Julia-type reagent). -
Catalyst/Initiator: CsF (Cesium Fluoride) or TBAT.
Protocol: Nucleophilic Difluoromethylation
This protocol describes the conversion of a cyclobutanone derivative to the target alcohol.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under Argon, dissolve Cyclobutanone (1.0 eq) in anhydrous THF (0.5 M).
-
Reagent Addition: Add
(1.2 eq) at 0°C. -
Initiation: Slowly add a catalytic amount of CsF or TBAT (0.1 eq). The reaction is often exothermic; maintain temperature control.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or 19F-NMR (look for disappearance of
peak). -
Deprotection/Workup: The initial product is a silyl ether. Add 1M HCl or TBAF (1.5 eq) to cleave the TMS group and liberate the free alcohol. Stir for 1 hour.
-
Extraction: Dilute with diethyl ether, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Note on Safety:
Experimental Validation
To validate the bioisosteric replacement in your specific series, perform the following assays.
Lipophilicity Assessment (LogD7.4)
Do not rely solely on calculated LogP (cLogP) as fluorine effects are often poorly parameterized.
-
Method: Shake-flask method or HPLC-based hydrophobicity index (CHI).
-
Expectation: You should observe a decrease in LogD (typically 0.5 – 1.5 units) compared to the t-Bu analogue, indicating improved water solubility.
Microsomal Stability Assay
-
Materials: Human/Mouse Liver Microsomes (HLM/MLM), NADPH regenerating system.
-
Protocol:
-
Incubate test compound (1 µM) with microsomes (0.5 mg/mL protein) at 37°C.
-
Initiate reaction with NADPH.
-
Sample at 0, 5, 15, 30, and 60 minutes. Quench with acetonitrile containing internal standard.
-
Analyze via LC-MS/MS.
-
-
Calculation: Plot ln(% remaining) vs. time to determine
and Intrinsic Clearance ( ). -
Success Criteria: A significant reduction in
compared to the t-Bu parent indicates successful metabolic blocking.
References
-
Mykhailiuk, P. K. (2024).[2] "
-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au. Link- Note: While focusing on the CF3-variant, this seminal work by the Mykhailiuk group establishes the fundamental principles of cyclobutane-based fluoro-bioisosteres.
-
Zhu, W., et al. (2014). "The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues." RSC Advances. Link
- Provides comparative d
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
- Authoritative review on fluorine bioisosterism mechanisms.
- Prakash, G. K. S., et al. (2011). "Nucleophilic Difluoromethylation of Carbonyl Compounds." European Journal of Organic Chemistry. Fundamental chemistry for the synthesis protocol.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Cyclobutanols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorine into small molecules is a cornerstone strategy for enhancing metabolic stability, binding affinity, and bioavailability. Among the scaffolds of interest, fluorinated cyclobutanes, and specifically fluorinated cyclobutanols, are emerging as valuable building blocks in drug design. Their rigid, three-dimensional structure, coupled with the unique electronic properties imparted by fluorine, offers a compelling avenue for exploring novel chemical space. The precise structural characterization of these molecules is paramount, and mass spectrometry stands as a frontline analytical technique for this purpose.
This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of fluorinated cyclobutanols, contrasting them with their non-fluorinated analogs. As a senior application scientist, the insights presented herein are a synthesis of established fragmentation principles and expert analysis of the nuanced effects of fluorination. This document is designed to equip researchers with the foundational knowledge to interpret mass spectra of these novel compounds, anticipate their fragmentation behavior, and leverage this understanding in their analytical workflows.
The Influence of Fluorine: A Paradigm Shift in Fragmentation
The introduction of fluorine atoms into a cyclobutanol framework dramatically alters its electron distribution and bond strengths, consequently dictating its fragmentation pathways under mass spectrometric conditions. While non-fluorinated alcohols exhibit well-documented fragmentation patterns, the high electronegativity of fluorine introduces competing and often dominant fragmentation channels.
Electron Ionization (EI) Mass Spectrometry: A Comparative Analysis
Electron ionization (EI) is a hard ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive fragmentation. This provides a rich fingerprint for structural elucidation.
Non-Fluorinated Cyclobutanol: The Baseline
The fragmentation of unsubstituted cyclobutanol in EI-MS is primarily characterized by two main pathways:
-
α-Cleavage: Cleavage of the bond between the carbinol carbon and an adjacent ring carbon. This is a common pathway for alcohols, leading to the formation of a resonance-stabilized oxonium ion.[1]
-
Ring Opening and Fragmentation: The strained cyclobutane ring is prone to opening, followed by the loss of small neutral molecules. Common losses include ethene (C₂H₄) and the ethyl radical (C₂H₅•).
Fluorinated Cyclobutanols: Predicted Fragmentation Pathways
The presence of fluorine significantly modifies these pathways. The following is a predictive comparison based on the known effects of fluorination on mass spectral fragmentation. The exact fragmentation will depend on the number and position of the fluorine atoms.
Scenario 1: Fluorine on the Cyclobutane Ring
When fluorine is substituted on the cyclobutane ring, particularly at a position other than the carbinol carbon, its strong electron-withdrawing inductive effect will influence the stability of the resulting fragment ions.
-
Suppression of α-Cleavage at the Fluorinated Side: α-cleavage leading to a carbocation adjacent to a fluorine atom would be destabilized. However, cleavage on the non-fluorinated side may still occur.
-
Promotion of HF Elimination: A prominent fragmentation pathway for many fluorinated compounds is the loss of hydrogen fluoride (HF), a neutral loss of 20 Da. This can occur through various rearrangement mechanisms.
-
Ring Cleavage with Fluorine-Containing Fragments: The characteristic ring opening of cyclobutane will still occur, but the resulting fragments will now contain fluorine. Expect to see ions corresponding to the loss of fluorinated ethene derivatives (e.g., C₂H₃F, C₂H₂F₂) or fluorinated ethyl radicals.
Scenario 2: Trifluoromethyl Group on the Cyclobutane Ring
The trifluoromethyl (-CF₃) group is a common motif in medicinal chemistry. Its influence on fragmentation is profound.
-
Dominant Loss of •CF₃: The C-CF₃ bond is relatively weak, and the trifluoromethyl radical (•CF₃) is a stable species. Therefore, a significant peak corresponding to the loss of 69 Da (M-69) is anticipated.
-
Rearrangements involving Fluorine: Rearrangements involving the migration of a fluorine atom are possible, leading to unique fragment ions.
The following table summarizes the key comparative fragmentation patterns under EI-MS:
| Fragmentation Pathway | Non-Fluorinated Cyclobutanol | Fluorinated Cyclobutanol (Predicted) |
| Molecular Ion (M⁺•) | Typically weak or absent | Expected to be weak or absent |
| α-Cleavage | Loss of alkyl radicals (e.g., •C₃H₅) | Potentially suppressed; loss of fluorinated alkyl radicals |
| Dehydration (-H₂O) | Present (M-18) | May be less favorable than HF loss |
| HF Elimination (-HF) | Absent | Prominent (M-20) |
| Ring Cleavage | Loss of C₂H₄ (M-28), •C₂H₅ (M-29) | Loss of fluorinated analogs (e.g., C₂H₃F, •C₂H₄F) |
| Loss of •CF₃ | Absent | Potentially a base peak (M-69) if present |
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal in-source fragmentation. Structural information is then obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
Non-Fluorinated Cyclobutanols
Under CID, protonated cyclobutanol is expected to undergo:
-
Loss of Water: A facile loss of H₂O (18 Da) is a dominant pathway for protonated alcohols.
-
Ring Opening: Subsequent fragmentation of the resulting carbocation via ring opening.
Fluorinated Cyclobutanols: Predicted Fragmentation
The fragmentation of protonated or deprotonated fluorinated cyclobutanols will be heavily influenced by the acidity/basicity of the molecule and the stability of the resulting ions.
-
Protonated Molecules [M+H]⁺:
-
Loss of H₂O and HF: Expect to see competing losses of water (18 Da) and hydrogen fluoride (20 Da). The relative abundance will depend on the specific structure.
-
Charge-Directed Fragmentation: The fragmentation will be directed by the initial site of protonation, which is likely to be the hydroxyl group.
-
-
Deprotonated Molecules [M-H]⁻:
-
In negative ion mode, fragmentation may be initiated by the loss of a proton from the hydroxyl group. Subsequent fragmentation could involve rearrangements and the elimination of neutral molecules.
-
Proposed Fragmentation Mechanisms
To visually represent the predicted fragmentation pathways, the following diagrams are provided in Graphviz DOT language.
Caption: Proposed EI Fragmentation of a Monofluorinated Cyclobutanol.
Caption: Proposed EI Fragmentation of a Trifluoromethyl-Cyclobutanol.
Detailed Experimental Protocol: GC-MS Analysis
This section provides a self-validating protocol for the analysis of fluorinated cyclobutanols using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation
-
Objective: To prepare a dilute solution of the analyte suitable for GC-MS injection, minimizing matrix effects and preventing column overload.
-
Procedure:
-
Accurately weigh approximately 1 mg of the fluorinated cyclobutanol standard.
-
Dissolve the standard in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane). Ensure the solvent is compatible with the GC column and does not co-elute with the analyte.
-
Perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL. The optimal concentration should be determined empirically to provide good signal-to-noise without saturating the detector.
-
2. GC-MS Instrumentation and Parameters
-
Rationale: The choice of GC column and temperature program is critical for achieving good chromatographic separation of isomers and preventing peak tailing. The MS parameters are set to ensure efficient ionization and detection of a wide mass range.
-
Instrumentation: A standard gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.
-
GC Parameters:
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point. For highly polar analytes, a more polar column may be required.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C. (This program should be optimized for the specific analyte to ensure adequate separation and peak shape.)
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).
-
3. Data Analysis and Interpretation
-
Workflow:
-
Identify the chromatographic peak corresponding to the fluorinated cyclobutanol.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (if present) and major fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and the principles outlined in this guide.
-
Compare the obtained spectrum with that of a non-fluorinated cyclobutanol standard if available.
-
Caption: GC-MS Experimental Workflow.
Conclusion
The mass spectrometric fragmentation of fluorinated cyclobutanols is a complex interplay between the inherent reactivity of the cyclobutanol core and the powerful electronic effects of fluorine. While direct literature on this specific class of compounds is nascent, a thorough understanding of fundamental mass spectrometry principles and the well-documented influence of fluorination allows for the rational prediction of their fragmentation patterns. This guide provides a framework for researchers to approach the structural elucidation of these novel and medicinally relevant molecules. As more experimental data becomes available, the patterns proposed herein will be further refined, contributing to a more complete understanding of this important class of compounds.
References
-
Jaseer, E. A., et al. "Highly stereoselective chlorination of β-substituted cyclic alcohols using PPh3–NCS: factors that control the stereoselectivity." Chemical Communications, no. 8, 2007, pp. 867-869. [Link]
-
Morla, M., et al. "Electron ionization induced fragmentation of fluorinated derivatives of bisphenols." Rapid Communications in Mass Spectrometry, vol. 34, no. S3, 2020, p. e8889. [Link]
-
ScienceReady. "Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry." YouTube, 23 Oct. 2023. [Link]
-
LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 29 Aug. 2023. [Link]
-
LibreTexts. "12.3: Mass Spectrometry of Some Common Functional Groups." Chemistry LibreTexts, 30 Sept. 2024. [Link]
Sources
Navigating Lipophilicity in Drug Design: A Comparative Guide to CF2H and CF3 Substituted Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of lead optimization. Among the most utilized moieties are the trifluoromethyl (CF3) and difluoromethyl (CF2H) groups. While both are employed to modulate a drug candidate's metabolic stability, pKa, and binding affinity, their influence on lipophilicity—a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile—is markedly distinct. This guide provides an in-depth comparison of the lipophilicity of CF2H and CF3 substituted scaffolds, supported by experimental data, to empower researchers in making informed decisions in drug design.
The Lipophilicity Dichotomy: Understanding the Physicochemical Drivers
The lipophilicity of a molecule, commonly quantified by the logarithm of the octanol-water partition coefficient (logP), governs its ability to traverse cellular membranes, its solubility in aqueous and lipid environments, and its propensity for plasma protein binding. The substitution of a methyl group with a CF3 group is generally associated with an increase in lipophilicity, with an estimated increase of approximately 0.5 logP units.[1] This is attributed to the larger volume of the CF3 group and the "hydrophobic" nature of fluorine atoms in this context.
Conversely, the difluoromethyl (CF2H) group presents a more nuanced and context-dependent effect on lipophilicity. It is generally considered to be less lipophilic than the CF3 group.[2] This difference arises from a combination of factors, including molecular polarity and the unique ability of the CF2H group to act as a hydrogen bond donor.[1] The C-F bonds are highly polar, and the overall molecular dipole moment is influenced by the number of fluorine atoms and their spatial arrangement.[1] In certain conformations, the CF2H group can lead to a higher molecular dipole moment compared to the more symmetrical CF3 group, resulting in lower lipophilicity.[1]
A key differentiator is the hydrogen bonding capacity of the CF2H group. The two electron-withdrawing fluorine atoms increase the acidity of the C-H bond, enabling it to act as a hydrogen bond donor.[1] This interaction with hydrogen bond acceptors in the surrounding environment, such as water molecules or protein residues, can significantly impact a molecule's partitioning behavior and effective lipophilicity. The CF3 group, lacking a hydrogen atom, cannot participate in such interactions.[1]
Comparative Analysis of LogP Values
The following table summarizes experimentally determined logP values for pairs of analogous compounds, highlighting the differential impact of CF2H and CF3 substitution on lipophilicity.
| Scaffold | Substituent | logP | ΔlogP (CF3 - CF2H) | Reference |
| 2-thiopyridine | -SCF2H | 1.95 | 0.18 | [2] |
| -SCF3 | 2.13 | [2] | ||
| Anisole | -OCH2CH3 (ref) | 2.05 | - | |
| -OCH2CF2H | 2.38 | 0.38 | ||
| -OCH2CF3 | 2.76 |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Experimental conditions for logP determination may vary between studies.
The data consistently demonstrates that CF3-substituted compounds exhibit higher logP values than their CF2H counterparts, underscoring the greater lipophilicity-enhancing effect of the trifluoromethyl group.
The Underlying Physicochemical Rationale
The observed differences in lipophilicity can be rationalized by considering the fundamental physicochemical properties of the CF2H and CF3 groups.
Caption: Physicochemical drivers of lipophilicity for CF2H and CF3 groups.
The CF2H group's ability to engage in hydrogen bonding can lead to stronger interactions with the aqueous phase, thereby lowering its partition coefficient. Furthermore, the potential for a larger dipole moment in CF2H-containing molecules can increase their polarity and affinity for the aqueous phase. In contrast, the more symmetrical and non-hydrogen-bonding CF3 group interacts less favorably with water, leading to its preferential partitioning into the lipophilic octanol phase.
Experimental Protocols for Lipophilicity Determination
Accurate determination of logP is crucial for validating in silico predictions and guiding drug design efforts. The two most common experimental methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method: The Gold Standard
The shake-flask method is the traditional and most widely accepted method for logP determination.[3] It directly measures the partitioning of a compound between n-octanol and water (or a suitable buffer).
Caption: Workflow for the shake-flask logP determination method.
Step-by-Step Methodology:
-
Preparation of Saturated Phases:
-
Mix n-octanol and water (or a pH 7.4 phosphate buffer) in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the test compound and dissolve it in a known volume of the pre-saturated aqueous phase. The initial concentration should be determined based on the compound's solubility and the analytical method's detection limit.
-
-
Partitioning:
-
Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound in a flask or vial.
-
Seal the container and shake it vigorously for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases and reach equilibrium.[4]
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
-
Concentration Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.[5]
-
-
Calculation of logP:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is then calculated as the base-10 logarithm of P.
-
Reverse-Phase HPLC Method: A High-Throughput Alternative
RP-HPLC offers a faster, more automated, and less sample-intensive method for estimating logP values.[6] This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Step-by-Step Methodology:
-
System Setup:
-
Use a reverse-phase HPLC column (e.g., C18).
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
Inject a series of standard compounds with known logP values that span the expected lipophilicity range of the test compounds.
-
Record the retention time for each standard.
-
Create a calibration curve by plotting the logarithm of the retention factor (log k') against the known logP values of the standards.
-
-
Sample Analysis:
-
Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same chromatographic conditions used for the standards.
-
Record the retention time of the test compound.
-
-
logP Determination:
-
Calculate the log k' for the test compound from its retention time.
-
Use the calibration curve to determine the logP value of the test compound corresponding to its calculated log k'.
-
Conclusion: Tailoring Lipophilicity for Optimal Drug Properties
The choice between incorporating a CF2H or a CF3 group into a drug scaffold has profound implications for its lipophilicity and, consequently, its overall developability. The CF3 group serves as a reliable tool for increasing lipophilicity, which can enhance membrane permeability and target engagement within hydrophobic pockets. However, this increase in lipophilicity must be carefully balanced to avoid issues with poor solubility and increased metabolic clearance.
The CF2H group offers a more nuanced approach to lipophilicity modulation. Its lower intrinsic lipophilicity compared to CF3, coupled with its capacity for hydrogen bonding, provides a unique opportunity to fine-tune a molecule's properties. The ability to act as a "lipophilic hydrogen bond donor" can be particularly advantageous in maintaining or introducing beneficial interactions with the biological target while subtly adjusting the compound's physicochemical profile.
Ultimately, the decision to employ a CF2H or CF3 substituent should be guided by a thorough understanding of the structure-activity and structure-property relationships of the specific chemical series. By leveraging the distinct lipophilicity profiles of these two important fluorinated motifs, medicinal chemists can more effectively navigate the multidimensional challenge of drug design and develop candidates with an optimal balance of potency, selectivity, and pharmacokinetic properties.
References
- Zafrani, Y., et al. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 16(12), 1181-1184.
- Witte, A. B., et al. (2019). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. Dalton Transactions, 48(30), 11338-11347.
- Blake, J. A., et al. (2017). CF3+ and CF2H+: new reagents for n-alkane determination in chemical ionisation reaction mass spectrometry. International Journal of Mass Spectrometry, 414, 38-46.
- Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- Gajewska, M., et al. (2022). Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. Molecules, 27(25), 8963.
- ResearchGate. (n.d.).
- Duan, M., et al. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
- ResearchGate. (n.d.). Comparison of OH, CF2H, and CH3 Group Properties [Table].
- Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(22), 10165-10175.
- Duan, M., et al. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. eScholarship, University of California.
- ResearchGate. (n.d.). Synthesis of CF3, CF2H‐Substituted, Epoxide‐Fused Heterocycles with Prop‐2‐ynylsulfonium salts [Image].
- Wan, H., & Ulander, J. (2002). U.S. Patent No. US20020009388A1. U.S.
- ResearchGate. (n.d.).
- Kheylik, Y. (2024). LogP / LogD shake-flask method. Protocols.io.
- Enamine. (n.d.). LogD/LogP Background.
- Al-Maharik, N., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 7(4), 3658-3667.
- Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58824.
- University of Reading. (n.d.).
- Jampilek, J., & Kralova, K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1254.
- Ràfols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 143-151.
- IOSR Journal of Pharmacy. (2022). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy, 12(4), 45-53.
- Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1469-1481.
- Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds.
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. jove.com [jove.com]
- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of 1-(Difluoromethyl)cyclobutanol
Executive Summary & Chemical Context
1-(Difluoromethyl)cyclobutanol is a high-value building block used frequently in medicinal chemistry to introduce lipophilic hydrogen bond donors (bioisosteres) into drug scaffolds. While often treated casually as a "standard organic intermediate," its specific structural features—ring strain and fluorine content —dictate a strict disposal protocol distinct from general organic waste.
The Core Directive: This compound must NEVER be disposed of in the "General Organic/Non-Halogenated" waste stream. Doing so risks damaging downstream incineration infrastructure and violating environmental release permits due to the generation of Hydrogen Fluoride (HF) gas.
Risk Characterization & Properties
Effective disposal begins with accurate risk assessment. The following parameters drive our safety protocols:
| Property | Value / Characteristic | Operational Implication |
| Molecular Formula | C₅H₈F₂O | Halogenated Waste: Contains ~31% Fluorine by mass.[1] |
| Ring Strain Energy | ~110 kJ/mol (Cyclobutane core) | Exothermic Hazard: Ring opening releases significant energy. Do not mix with strong acids in waste containers. |
| Flash Point | Est. 35°C - 45°C (based on analogs) | Flammable: Ground all vessels during transfer to prevent static discharge. |
| Combustion Byproducts | CO, CO₂, HF (Hydrogen Fluoride) | Scrubber Requirement: Must be incinerated in a facility equipped with wet alkaline scrubbers. |
Senior Scientist Insight: The difluoromethyl group (
) enhances metabolic stability in drug design, but in a waste drum, it represents a "hidden acid" precursor. Upon combustion, every mole of this compound releases two moles of HF, a highly corrosive gas that eats through standard incinerator brick linings if not captured.
Waste Segregation Logic (The "Why")
The most common error in R&D labs is classifying this compound based on its solvent (often Ethyl Acetate or DCM) rather than the solute itself.
The Self-Validating Protocol
To ensure compliance, apply the "Atom Count Rule" :
-
Does the molecule contain F, Cl, Br, or I?
-
If YES: It is Halogenated Waste .
-
If NO: It is Non-Halogenated (Fuel Blending).
Why this matters:
-
Fuel Blending (Non-Halo): Waste is often burned in cement kilns as fuel. These kilns cannot handle HF gas.
-
Dedicated Incineration (Halo): Waste is sent to specialized rotary kilns operating at >1100°C with rapid quench and caustic scrubbing systems (
) to neutralize acid gases.
Step-by-Step Disposal Procedure
Phase 1: Preparation & Container Selection
-
Select Container: Use High-Density Polyethylene (HDPE) waste containers.
-
Reasoning: While glass is acceptable, HDPE is preferred for fluorinated waste to mitigate breakage risks. If trace decomposition occurs (generating trace HF), HDPE offers superior resistance compared to standard borosilicate glass.
-
-
Grounding: If transferring >500 mL, attach a grounding strap to the waste container to dissipate static charge (critical due to the flammability of the cyclobutane ring).
Phase 2: Transfer & Labeling
-
Segregation: Pour the this compound (and any rinsates) into the container marked "HALOGENATED SOLVENT WASTE."
-
Labeling:
-
List the full chemical name: this compound.
-
Check the hazard boxes: Flammable and Toxic/Irritant .
-
Crucial: Explicitly write "Contains Fluorine" on the tag if your facility requires specific tracking for halogen load.
-
Phase 3: Incompatibility Check
-
DO NOT MIX WITH: Strong Lewis acids (e.g.,
, ) or strong oxidizers within the waste drum. -
Mechanism:[2][3][4][5] Strong acids can catalyze the ring-opening of the cyclobutane moiety. Because of the ring strain, this reaction is exothermic and can pressurize the drum.
Visualizing the Workflow
Diagram 1: Waste Stream Decision Matrix
This logic flow ensures the compound never enters the wrong waste stream.
Caption: Decision logic for segregating fluorinated cyclobutane derivatives. Note the critical divergence from non-halogenated fuel blending streams.
Diagram 2: Downstream Fate (The Incineration Cycle)
Understanding the endpoint helps researchers appreciate the importance of segregation.
Caption: The chemical fate of fluorinated waste.[3][6][7] The "Scrubber" step is the critical control point that requires the waste to be correctly classified as Halogenated.
Emergency Procedures: Spills
If this compound is spilled outside a fume hood:
-
Evacuate & Ventilate: The vapor may be irritating and flammable.[8] Clear the immediate area.[4][8][9][10]
-
PPE: Don nitrile gloves (double gloving recommended due to fluorinated solvent permeation properties) and safety goggles.
-
Absorb: Use a universal absorbent pads or vermiculite.
-
Note: Do not use paper towels if the spill is large, as this increases the surface area for flammable vapor generation.
-
-
Disposal of Debris: All contaminated absorbent materials must be placed in a sealed bag and disposed of as Solid Halogenated Waste .
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[11] Compound Summary: Cyclobutanol Derivatives. National Center for Biotechnology Information. [Link]
-
Washington State University. (n.d.). Halogenated Solvents Fact Sheet. Environmental Health & Safety. [Link][12]
-
Torch-Air. (n.d.). Hydrogen Fluoride Gas Scrubbers: Types and Applications. [Link]
Sources
- 1. trans-3-(difluoromethyl)cyclobutanol 97% | CAS: 2920391-15-5 | AChemBlock [achemblock.com]
- 2. CN103423752A - Incineration process capable of recycling hydrogen fluoride - Google Patents [patents.google.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. angenechemical.com [angenechemical.com]
- 5. researchgate.net [researchgate.net]
- 6. A new method to recycle fluoride from long-lived PFAS chemicals | Department of Chemistry [chem.ox.ac.uk]
- 7. ox.ac.uk [ox.ac.uk]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. 1-Cyclobutylethan-1-ol | C6H12O | CID 142262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 1-(difluoromethyl)cyclobutanol
Topic: Personal protective equipment for handling 1-(difluoromethyl)cyclobutanol Content Type: Operational Safety & Logistical Guide
Introduction: Beyond the Standard Protocol
As researchers, we often treat fluorinated building blocks as mere variations of their non-fluorinated parents. This is a safety blind spot. This compound is not just "cyclobutanol with fluorine." The introduction of the difluoromethyl (
This guide moves beyond generic SDS statements. It synthesizes kinetic data on fluorinated solvent permeation with practical laboratory logistics to ensure you handle this reagent with the precision required for high-integrity data and personal safety.
Part 1: Risk Assessment & The "Fluorine Effect"
The Core Hazard: While standard cyclobutanol is a flammable irritant, the difluoromethyl moiety acts as a permeation enhancer. Fluorinated alcohols are known to penetrate the stratum corneum (outer skin layer) more rapidly than their hydrocarbon analogs due to the "fluorous effect," which increases solubility in biological membranes.
Critical Hazard Matrix
| Hazard Category | Specific Risk | Mechanism of Action |
|---|---|---|
| Ocular (Eyes) | High Risk | Fluorinated alcohols can cause corneal opacity and irreversible damage faster than standard organic solvents.[1] |
| Dermal (Skin) | Medium-High Risk | Enhanced lipophilicity facilitates rapid absorption. Potential for systemic toxicity if metabolism releases fluoride ions (though less likely than acyl fluorides). |
| Inhalation | Medium Risk | Volatile organic compound (VOC).[1] Vapors are heavier than air and may accumulate in hood depressions. |
| Reactivity | Low-Medium | Stable under ambient conditions, but incompatible with strong oxidizing agents and alkali metals.[1] |
Part 2: Engineering Controls (The Primary Barrier)
PPE is your last line of defense. Your primary defense is the engineering environment.
Mandatory Environment:
-
Fume Hood: All handling (weighing, dispensing, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .[1]
-
Static Control: Fluorinated solvents can generate static charge. Ensure all metal spatulas and vessels are grounded if handling large quantities (>10g), as the flash point is likely <60°C (estimated based on cyclobutanol FP of 30-40°C).
Decision Logic: Containment Level Use the following logic to determine if a Fume Hood is sufficient or if a Glovebox is required.
Figure 1: Decision matrix for engineering controls. Note that heating fluorinated alcohols significantly increases vapor pressure, necessitating closed systems.[1]
Part 3: The PPE Protocol
1. Hand Protection (The Critical Upgrade) Standard 4-mil nitrile gloves are insufficient for prolonged contact with fluorinated alcohols. Fluorinated compounds can swell nitrile, reducing breakthrough time to <5 minutes.
-
Protocol A (Incidental Contact/Weighing <100mg):
-
Double Gloving: Wear two pairs of disposable nitrile gloves.
-
Why? The outer glove acts as a sacrificial layer. If a splash occurs, strip the outer glove immediately.[2]
-
-
Protocol B (Active Synthesis/Spill Cleanup):
-
Laminate Gloves (e.g., Silver Shield/North): These are mandatory for handling liquid volumes >5mL or cleaning spills.
-
Dexterity Tip: Wear a tight-fitting nitrile glove over the laminate glove to improve grip and dexterity.
-
2. Eye & Face Protection [3][4][5][6]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).
-
Contraindication: Safety glasses with side shields are NOT acceptable.[4] Vapors from fluorinated alcohols can bypass side shields and irritate the ocular mucosa.
3. Body Protection
-
Standard: Cotton lab coat (high neck preferred) and long pants.
-
Synthetic Warning: Avoid synthetic clothing (polyester/nylon) underneath. In the event of a fire, synthetics melt into the skin.
Part 4: Operational Workflow
Phase 1: Pre-Work Setup
-
Check Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.
-
Prepare Waste Stream: Have a dedicated "Halogenated Organic Waste" container ready inside the hood. Do not mix with non-halogenated solvents.
-
Spill Kit: Ensure a spill kit with vermiculite or chem-mats is within arm's reach (not stored in a cupboard).
Phase 2: Active Handling
-
Syringe Technique: If transferring liquid, use glass syringes with Luer-lock tips.
-
Caution: Fluorinated solvents can swell the rubber plunger of plastic syringes, causing them to seize or spray. Use glass/PTFE-tipped plungers. [1]
-
-
Vessel Management: Keep reaction vials capped whenever not actively adding reagents.
Phase 3: Doffing Procedure (Contamination Control)
Improper removal of PPE is a common exposure route.
Figure 2: Sequential doffing procedure to prevent secondary dermal exposure.[1][5][6][7][8]
Part 5: Emergency Response & Disposal
Spill Response (Liquid)
-
Evacuate the immediate area (3-meter radius).
-
Don Silver Shield/Laminate gloves and goggles.
-
Absorb with vermiculite or sand. Do not use paper towels (high surface area increases evaporation rate).
-
Collect into a sealed jar and label "Fluorinated Solvent Debris."
First Aid
-
Skin Contact: Wash with soap and water for 15 minutes. Note: Unlike HF or DAST, calcium gluconate is generally not required for this specific alcohol unless it was generated in situ from a fluorinating agent. However, monitor for delayed redness.
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—bring the CAS number (1523172-79-3) and structure to the physician.
Disposal
-
Classification: Halogenated Organic Waste.
-
Prohibition: NEVER dispose of down the drain. Fluorinated compounds are persistent environmental pollutants (PFAS-adjacent concerns) and must be incinerated at high temperatures (>1100°C) by a licensed waste facility.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. [Link]
Sources
- 1. 1523172-79-3 | MFCD23943595 | 1-(difluoromethyl)cyclobutan-1-ol [aaronchem.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. glovesbyweb.com [glovesbyweb.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
